

# WAY-100635 maleate chemical structure and properties

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Compound of Interest

Compound Name: WAY-100635 maleate

Cat. No.: B1683584

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# An In-depth Technical Guide to WAY-100635 Maleate

For Researchers, Scientists, and Drug Development Professionals

## **Core Chemical Identity and Structure**

**WAY-100635 maleate** is a potent and selective research chemical widely utilized in neuroscience and pharmacology. It is systematically known as N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate. The compound is a salt formed between the free base, WAY-100635, and maleic acid.

The core structure consists of a cyclohexanecarboxamide moiety linked to a pyridinyl group and an ethylpiperazine chain, which in turn is substituted with a methoxyphenyl group. This specific arrangement of functional groups is crucial for its biological activity.

### **Chemical Structure**

Below is the two-dimensional chemical structure of WAY-100635 maleate:

(A 2D chemical structure image would be placed here in a full report)

Caption: 2D Chemical Structure of **WAY-100635 Maleate**.



## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **WAY-100635 maleate** is presented in the table below for easy reference. These properties are essential for handling, storage, and experimental design.

Property	Value	Reference	
IUPAC Name	(Z)-but-2-enedioic acid;N-[2-[4- (2-methoxyphenyl)piperazin-1- yl]ethyl]-N-pyridin-2- ylcyclohexanecarboxamide	[1]	
Molecular Formula	C25H34N4O2.C4H4O4		
Molecular Weight	538.64 g/mol		
CAS Number	1092679-51-0		
Appearance	Off-white to white solid/powder	[2]	
Purity	≥97% (HPLC)		
Melting Point	Not explicitly stated in search results		
Solubility	Water: up to 50 mM	[3]	
Storage	Desiccate at room temperature or 2-8°C; -20°C for long-term [4] stability		
SMILES	O=C(C4CCCC4)N(C3=NC= CC=C3)CCN(CC2)CCN2C1=C (OC)C=CC=C1.O=C(\C=C/C( O)=O)O		
InChI Key	XIGAHNVCEFUYOV- BTJKTKAUSA-N		

# **Pharmacological Profile**



WAY-100635 is a highly potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. [3][5] It is often referred to as a "silent" antagonist because it displays low intrinsic activity, meaning it does not produce a biological response on its own but effectively blocks the receptor from being activated by agonists.[4]

## **Primary Target: 5-HT1A Receptor**

The primary pharmacological action of WAY-100635 is its high-affinity binding to the 5-HT1A receptor. This selectivity is a key feature, with studies showing over 100-fold greater affinity for the 5-HT1A receptor compared to other serotonin receptor subtypes and other major neurotransmitter receptors.[3] This high selectivity makes it an invaluable tool for isolating and studying the specific roles of the 5-HT1A receptor in various physiological and pathological processes.

## **Secondary Target: Dopamine D4 Receptor**

Subsequent research has revealed that WAY-100635 also acts as a potent full agonist at the dopamine D4 receptor.[6] This dual activity is a critical consideration for researchers, as it may influence the interpretation of experimental results previously attributed solely to 5-HT1A receptor antagonism.

## **Binding Affinity and Potency**

The following table summarizes the binding affinity and potency of WAY-100635 at its primary and secondary targets.



Receptor	Parameter	Value	Reference
5-HT1A (rat)	IC50	2.2 nM	
Ki	0.84 nM		
5-HT1A	IC50	0.91 nM	[5]
Ki	0.39 nM	[5]	
Dopamine D4	Kd	2.4 nM	[4]
EC50	9.7 nM	[5]	
α1-adrenergic	pIC50	6.6	[5]

# **Experimental Protocols and Methodologies**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols can vary between laboratories, the following sections outline general methodologies for key experiments involving WAY-100635.

### **Radioligand Binding Assays**

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of WAY-100635 for the 5-HT1A receptor.

#### Methodology:

- Membrane Preparation: Homogenize rat hippocampal tissue in a suitable buffer (e.g., Tris-HCI) and centrifuge to isolate the cell membranes containing the 5-HT1A receptors.
- Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled 5-HT1A receptor agonist or antagonist (e.g., [3H]8-OH-DPAT) and varying concentrations of WAY-100635.
- Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.



- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC50 value (the concentration of WAY-100635 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

A similar protocol can be adapted to determine the binding affinity for the dopamine D4 receptor using a D4-selective radioligand.

## In Vivo Microdialysis

In vivo microdialysis allows for the measurement of neurotransmitter levels in the brains of living animals.

Objective: To assess the effect of WAY-100635 on extracellular serotonin levels in a specific brain region (e.g., the hippocampus).

#### Methodology:

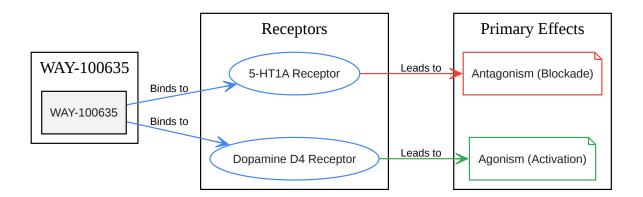
- Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rat.
- Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
- Sample Collection: Collect dialysate samples at regular intervals before and after the administration of WAY-100635.
- Neurotransmitter Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
- Data Analysis: Compare the serotonin levels before and after drug administration to determine the effect of WAY-100635.

# Signaling Pathways and Logical Relationships



To visualize the mechanisms of action and experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.

## WAY-100635 Interaction with 5-HT1A and D4 Receptors

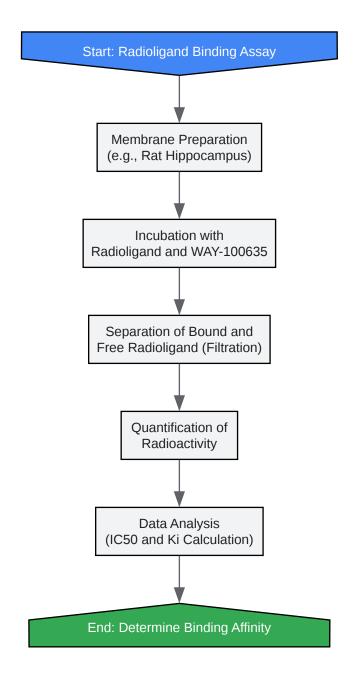


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Caption: Interaction of WAY-100635 with 5-HT1A and Dopamine D4 receptors.

## **General Workflow for Radioligand Binding Assay**





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